molecular formula C7H10N2O4S B12815444 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid

Cat. No.: B12815444
M. Wt: 218.23 g/mol
InChI Key: NKTNCLQMNKNRNW-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Lacks the methylsulfonyl group, which may result in different biological activities.

    2-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)acetic acid: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.

Uniqueness

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

2-(1-methyl-2-methylsulfonylimidazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O4S/c1-9-4-5(3-6(10)11)8-7(9)14(2,12)13/h4H,3H2,1-2H3,(H,10,11)

InChI Key

NKTNCLQMNKNRNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1S(=O)(=O)C)CC(=O)O

Origin of Product

United States

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